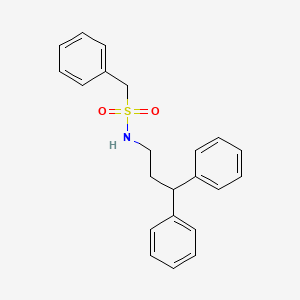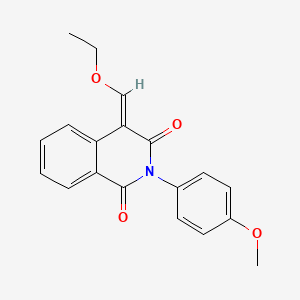
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide, also known as DPPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide involves the formation of a stable complex with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide can have various biochemical and physiological effects, depending on the metal ion it forms a complex with. For example, N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide-copper complexes have been shown to inhibit the activity of copper-dependent enzymes such as tyrosinase and dopamine beta-hydroxylase, while N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide-nickel complexes have been shown to inhibit DNA synthesis and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide in lab experiments is its ability to form stable complexes with metal ions, which can be used for various applications such as drug development and catalysis. However, one of the limitations of using N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide, including the development of new ligands for metal ions, the investigation of its potential applications in materials science, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, future studies could focus on the optimization of the synthesis method and the development of new analytical techniques for the detection and characterization of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide and its complexes.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide is a chemical compound that has shown significant potential for various applications in the fields of medicinal chemistry, biochemistry, and materials science. Its ability to form stable complexes with metal ions has made it a valuable tool for the development of new drugs and diagnostic agents. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide.
Synthesemethoden
The synthesis of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide involves the reaction of 1-phenylmethanesulfonyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for metal ions. The compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc, which can be used for the development of new drugs and diagnostic agents.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c24-26(25,18-19-10-4-1-5-11-19)23-17-16-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXBEYOVLUTYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)



![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)